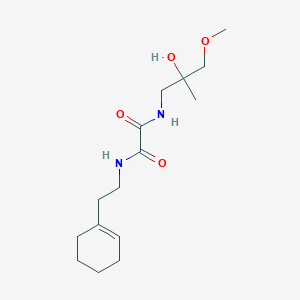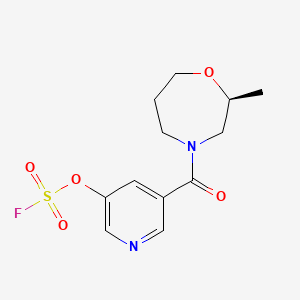
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane is not well understood. However, it is believed to act as a substrate for enzymes, which then catalyze the formation of biologically active compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane have not been extensively studied. However, it has been shown to have inhibitory effects on protein kinases and histone deacetylases, which are involved in various cellular processes, including gene expression, cell division, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane in lab experiments is its high yield synthesis method. Additionally, it has demonstrated potential use in various scientific research applications. However, one limitation is its limited understanding of the mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the use of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane in scientific research. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of the compound. Finally, the development of more specific inhibitors of protein kinases and histone deacetylases using (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane as a building block could have significant therapeutic potential.
Synthesemethoden
The synthesis of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2-amino-2-methyl-4-oxo-1,3-oxazepane in the presence of a coupling agent. This reaction results in the formation of the desired compound with a high yield.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane has demonstrated potential use in various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds, including inhibitors of protein kinases and histone deacetylases. Additionally, it has been used as a ligand in the development of fluorescent sensors for the detection of metal ions.
Eigenschaften
IUPAC Name |
(2S)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-9-8-15(3-2-4-19-9)12(16)10-5-11(7-14-6-10)20-21(13,17)18/h5-7,9H,2-4,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQXHBQQFPXBOV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCO1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

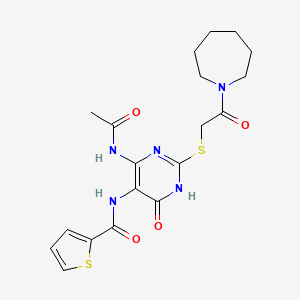
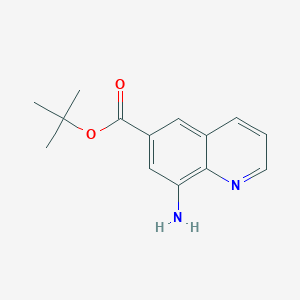

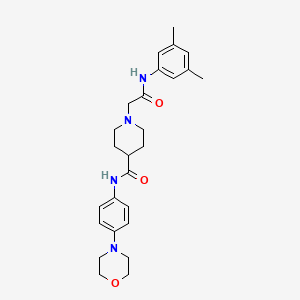
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
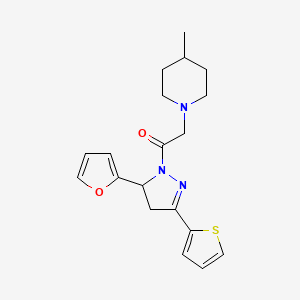

![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
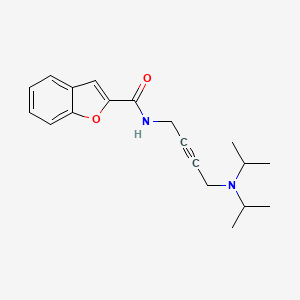
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)
